REACTION_CXSMILES
|
Cl.Cl.[CH3:3][O:4][C:5]1[CH:6]=[C:7]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])N.C(=O)=O.N([O-])=O.[Na+].[O:21]1[CH:25]=[CH:24][CH:23]=[C:22]1[CH:26]=[O:27]>O.CC(C)=O>[CH3:3][O:4][C:5]1[CH:6]=[C:7]([C:25]2[O:21][C:22]([CH:26]=[O:27])=[CH:23][CH:24]=2)[CH:9]=[CH:10][C:11]=1[O:12][CH3:13] |f:1.2,4.5|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
379 g
|
Type
|
reactant
|
Smiles
|
Cl.COC=1C=C(N)C=CC1OC
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
384 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C=O
|
Name
|
CuCl2.2H2O
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
four-necked flask equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at -5° to 0° C
|
Type
|
EXTRACTION
|
Details
|
The contents of the flask was extracted with ether (3×3 l.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over MgSO4 overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the drying agent was washed with anhydrous ether
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The excess furfural was removed
|
Type
|
CUSTOM
|
Details
|
a maximum temperature of 63° C
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with a minimum amount of isopropanol and ice
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
The semi-solid was filtered off
|
Type
|
WASH
|
Details
|
washed with isopropanol
|
Type
|
STIRRING
|
Details
|
The obtained solid was stirred with fresh isopropanol (500 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
8 d |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C1=CC=C(O1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 125 g | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 26.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |